4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid 4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid
Brand Name: Vulcanchem
CAS No.: 108011-98-9
VCID: VC0022505
InChI: InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+
SMILES: CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid

CAS No.: 108011-98-9

Main Products

VCID: VC0022505

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid - 108011-98-9

CAS No. 108011-98-9
Product Name 4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name (E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+
Standard InChIKey HEMRODJABLVZTQ-VOTSOKGWSA-N
Isomeric SMILES CC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O
SMILES CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O
Canonical SMILES CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O
Synonyms 4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid
PubChem Compound 6443879
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator